molecular formula C11H12FNO2 B14843573 2-Cyclopropoxy-3-fluoro-N-methylbenzamide

2-Cyclopropoxy-3-fluoro-N-methylbenzamide

Cat. No.: B14843573
M. Wt: 209.22 g/mol
InChI Key: RHMJTSUYHPKGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-3-fluoro-N-methylbenzamide is an organic compound with the molecular formula C11H12FNO2 It is a derivative of benzamide, featuring a cyclopropoxy group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-3-fluoro-N-methylbenzamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction. For example, cyclopropyl alcohol can react with a suitable leaving group (e.g., tosylate) to form cyclopropyl tosylate, which can then be reacted with a nucleophile to introduce the cyclopropoxy group.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the benzamide structure. This can be achieved by reacting the fluorinated cyclopropoxy benzene derivative with methylamine under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-3-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropoxy-3-fluoro-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-methylbenzamide: Similar structure but lacks the cyclopropoxy group.

    N-Cyclopropyl-3-fluoro-2-methylbenzamide: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.

Uniqueness

2-Cyclopropoxy-3-fluoro-N-methylbenzamide is unique due to the presence of both the cyclopropoxy group and the fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

2-cyclopropyloxy-3-fluoro-N-methylbenzamide

InChI

InChI=1S/C11H12FNO2/c1-13-11(14)8-3-2-4-9(12)10(8)15-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14)

InChI Key

RHMJTSUYHPKGNS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)F)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.